4-chloro-N-methoxybenzenesulfinamide
Description
Properties
CAS No. |
42860-52-6 |
|---|---|
Molecular Formula |
C7H8ClNO2S |
Molecular Weight |
205.66 g/mol |
IUPAC Name |
4-chloro-N-methoxybenzenesulfinamide |
InChI |
InChI=1S/C7H8ClNO2S/c1-11-9-12(10)7-4-2-6(8)3-5-7/h2-5,9H,1H3 |
InChI Key |
QPHDBGDXGWQFBT-UHFFFAOYSA-N |
Canonical SMILES |
CONS(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Sulfinamides
Sulfinamides are commonly prepared by introducing the sulfinyl group (–S(=O)–) and the amine substituent onto an aromatic ring. Typical routes include:
- Oxidation of thiophenols or thioethers to sulfinyl intermediates , followed by reaction with amines or their derivatives.
- Direct sulfinylation of amines or aromatic compounds using sulfinyl chlorides or sulfinic acid derivatives.
- Nucleophilic substitution on sulfinyl chlorides with methoxyamine or related nucleophiles to introduce the N-methoxy group.
Specific Preparation Methods for 4-Chloro-N-methoxybenzenesulfinamide
Preparation of 4-Chlorobenzenesulfinyl Chloride Intermediate
A key intermediate is 4-chlorobenzenesulfinyl chloride (4-chlorobenzenesulfochloride), which can be synthesized from 4-chlorobenzenesulfinic acid or related sulfonyl derivatives. According to patent EP0115328B1, the process involves:
Nucleophilic Substitution with Methoxyamine
The N-methoxy group is introduced by reacting the sulfinyl chloride intermediate with methoxyamine or its salts. This reaction is typically carried out under controlled temperature (0–100 °C, preferably 20–80 °C) in an aqueous or organic solvent system to yield the desired this compound.
- The reaction proceeds via nucleophilic attack of the methoxyamine nitrogen on the sulfinyl chloride sulfur, displacing chloride and forming the sulfinamide bond.
- The pH is carefully controlled to avoid hydrolysis or over-oxidation.
- Reaction times vary from 1 to 5 hours with stirring to ensure complete conversion.
Alternative Routes via 4-Chlorobenzenesulfinic Acid
- 4-Chlorobenzenesulfinic acid can be prepared by sulfonation followed by reduction or sulfite treatment of 4-chlorobenzenesulfochloride.
- Neutralization and acidification steps isolate the sulfinic acid, which can then be converted to sulfinyl chlorides or directly reacted with amines.
- This route provides flexibility in preparing various sulfinamide derivatives, including the N-methoxy variant.
Reaction Conditions and Optimization
Analytical and Purity Considerations
- Melting points and purity are monitored to confirm compound identity. For related sulfinic acids, melting points around 99 °C have been reported.
- NMR (1H, 13C) and HRMS data are essential for structural confirmation but specific data for this compound are scarce in open literature; however, sulfinamide derivatives typically show characteristic sulfinyl and methoxy signals.
- Chromatographic purification (column chromatography or recrystallization) is used to achieve high purity.
Summary Table of Preparation Pathway
Additional Notes and Research Findings
- The environmentally friendly process described in EP0115328B1 emphasizes wastewater-free conditions by using aqueous suspensions and controlling pH, temperature, and reaction times to minimize by-products and waste.
- No direct commercial or academic literature specifically details the preparation of the N-methoxy derivative; however, the general methodology for sulfinamide formation applies.
- Related sulfinamide compounds have been synthesized using sodium hydride and anhydrides for further functionalization, which might be adapted for N-methoxy derivatives.
- The use of catalytic iron(III) chloride and chlorobenzene for related sulfonyl compounds indicates potential alternative pathways but is less relevant for the N-methoxy sulfinamide.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methoxybenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfonamide group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Sulfonamides.
Substitution: Various substituted benzenesulfonamides, depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-methoxybenzenesulfinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-methoxybenzenesulfinamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
The following analysis compares 4-chloro-N-methoxybenzenesulfinamide with structurally analogous sulfonamides and sulfinamides, focusing on substituents, physical properties, and synthesis.
Structural and Functional Group Comparisons
Table 1: Substituent Analysis
Key Observations :
- Sulfinamide vs.
- N-Substituents : The N-methoxy group in the target compound is simpler than N-methoxy-N-methyl groups in analogs (e.g., ), reducing steric hindrance.
- Aromatic Substitution : The 4-chloro substitution is common across analogs, but additional groups (e.g., 3-nitro in ) alter polarity and reactivity.
Physical and Spectral Properties
Table 2: Physical Properties and Characterization
Key Observations :
- Melting Points : Sulfonamide derivatives with complex substituents (e.g., Compound 11 in ) exhibit higher melting points (>170°C) due to increased molecular weight and crystallinity.
- Spectral Data : Sulfinamides show distinct S=O IR stretches (~1050 cm⁻¹) compared to sulfonamides (~1350–1150 cm⁻¹) .
- Chirality : Chiral sulfonamides (e.g., ) demonstrate optical activity, a property exploitable in asymmetric synthesis.
Key Observations :
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-chloro-N-methoxybenzenesulfinamide derivatives?
- Answer : Derivatives of chlorinated benzenesulfonamides are typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide formation often involves reacting sulfonyl chlorides with amines under basic conditions. In related compounds, sodium cyanide in DMSO under reflux has been used to activate intermediates for coupling . Substitution reactions at the chloro-substituted benzene ring may employ strong bases (e.g., NaH) or transition-metal catalysts (e.g., Pd for cross-coupling) to introduce functional groups .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Answer :
- NMR : H and C NMR are critical for confirming substituent positions and hydrogen bonding interactions, particularly for methoxy and sulfonamide groups .
- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen-bonded dimers) .
- IR : Identifies functional groups like sulfonamide (S=O stretching at ~1350–1150 cm) and methoxy (C-O at ~1250 cm) .
Advanced Research Questions
Q. How can computational methods enhance the interpretation of experimental data for sulfonamide derivatives?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict molecular geometry, electrostatic potential surfaces, and Fukui indices to explain reactivity. For example, solvation studies using the Polarizable Continuum Model (PCM) validate experimental solvatochromic shifts in UV-Vis spectra . Molecular docking further evaluates bioactivity by simulating ligand-receptor interactions, as seen in anti-cancer derivative studies .
Q. What strategies address contradictions in crystallographic or spectroscopic data for structurally similar sulfonamides?
- Answer :
- Multi-method validation : Cross-validate XRD data with NMR/IR to confirm bond hybridization and hydrogen bonding patterns. For instance, discrepancies in methoxy group orientation can arise from crystal packing effects, resolved via Hirshfeld surface analysis .
- Dynamic effects : Variable-temperature NMR or time-resolved spectroscopy accounts for conformational flexibility in solution vs. rigid crystal states .
Q. How is the SHELX software suite applied in refining complex sulfonamide crystal structures?
- Answer : SHELXL is widely used for small-molecule refinement. Key steps include:
- Data integration : Import intensity data (e.g., from Bruker AXS instruments) and define space groups.
- Parameter optimization : Refine anisotropic displacement parameters and hydrogen atom positions using restraints.
- Validation : Analyze R-factors (<5%), residual density maps, and symmetry checks to ensure structural accuracy .
Q. What experimental design considerations optimize the biological activity of sulfonamide-based compounds?
- Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups at the para position) to enhance binding affinity. For example, trifluoromethyl groups in agrochemical derivatives improve hydrophobicity and target specificity .
- Solubility : Introduce polar groups (e.g., morpholine) or formulate co-crystals to improve bioavailability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
